molecular formula C13H16N2O2S B2475478 ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1334371-17-3

ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2475478
CAS No.: 1334371-17-3
M. Wt: 264.34
InChI Key: RIGAKHRKJGBBAI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a hydrobromide salt with the molecular formula C₁₂H₁₅BrN₂O₂S (calculated molecular weight: 331.23 g/mol) . It features a benzothiazole core substituted with two methyl groups at positions 5 and 7, an imino (-NH) group at position 2, and an ethyl acetate moiety at position 3 (Figure 1). The compound is synthesized via alkylation or condensation reactions involving benzothiazole derivatives and ethyl bromoacetate under basic conditions, as inferred from analogous syntheses in and .

Properties

IUPAC Name

ethyl 2-(2-imino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-17-11(16)7-15-10-6-8(2)5-9(3)12(10)18-13(15)14/h5-6,14H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGAKHRKJGBBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of α-Active Methylene Ketones

The initial step involves bromination using α-active methylene ketones and $$ N $$-bromosuccinimide (NBS). For example, 5,7-dimethylbenzothiazole derivatives are treated with NBS in a solvent such as dichloromethane or carbon tetrachloride under reflux. This reaction introduces a bromine atom at the α-position of the ketone, forming a brominated intermediate.

Thiocyanation with Potassium Thiocyanate

The brominated intermediate undergoes thiocyanation using potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF). This step replaces the bromine atom with a thiocyanate group, yielding a thiocyanated benzothiazole derivative. Reaction temperatures typically range from 60–80°C, with completion confirmed via thin-layer chromatography (TLC).

Condensation with Primary Amines

The final step involves condensation with a primary amine, such as ethyl glycinate or ethylamine, in the presence of a base like triethylamine. This reaction forms the imino group and esterifies the acetate side chain. The product is purified via recrystallization from ethanol or column chromatography, with yields averaging 75–85%.

Table 1: Three-Step Synthesis Protocol

Step Reaction Type Reagents Conditions Yield
1 Bromination NBS, α-active methylene ketone Reflux, 6–8 h 90%
2 Thiocyanation KSCN, DMF 70°C, 4 h 82%
3 Condensation Ethylamine, triethylamine RT, 12 h 85%

One-Pot Synthesis Using Ethyl Bromoacetate Derivatives

A streamlined one-pot method employs ethyl bromoacetate derivatives for direct alkylation of benzothiazole intermediates (Scheme 1).

Reaction Mechanism

In this approach, 5,7-dimethyl-2-aminobenzenethiol is reacted with ethyl bromoacetate in DMF at 80°C. The thiol group attacks the electrophilic carbon of ethyl bromoacetate, forming a thioether linkage. Subsequent cyclization and oxidation yield the benzothiazole core. The imino group is introduced via in situ condensation with ammonium acetate.

Optimization Studies

Key parameters include:

  • Solvent : DMF or dimethylacetamide (DMAc) improves solubility.
  • Catalyst : Palladium catalysts (e.g., $$ \text{Pd}2(\text{dba})3 $$) enhance cyclization efficiency.
  • Temperature : Reactions at 100°C reduce time from 24 h to 8 h.

Table 2: One-Pot Synthesis Conditions

Parameter Optimal Value Impact on Yield
Solvent DMF 88%
Catalyst $$ \text{Pd}2(\text{dba})3 $$ 92%
Temperature 100°C 90%

Alternative Routes via Cyanomethylene Benzothiazole Intermediates

Cyanomethylene benzothiazole derivatives serve as precursors for synthesizing the target compound (Scheme 2).

Hydrolysis-Condensation Sequence

Cyanomethylene benzothiazole is treated with concentrated hydrochloric acid (HCl) and ethanol at ambient temperature for 48 h. The nitrile group hydrolyzes to an amide, which subsequently condenses with ethyl acetate under basic conditions. This method avoids bromination but requires extended reaction times.

Microwave-Assisted Synthesis

A greener variant uses microwave irradiation to accelerate the hydrolysis step. Ethanol and HCl are heated to 100°C under microwave conditions (300 W), reducing the reaction time to 2 h with comparable yields (80%).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

Method Advantages Limitations Yield
Three-Step Synthesis High purity, scalable Lengthy (24–30 h) 85%
One-Pot Alkylation Rapid, fewer steps Requires palladium catalysts 90%
Cyanomethylene Route Avoids bromination Long hydrolysis time (48 h) 78%
Palladium-Catalyzed Tunable substituents Costly catalysts 82%

Reaction Monitoring and Characterization

Analytical Techniques

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR confirms the presence of ethyl ester protons at $$ \delta $$ 4.2–4.4 ppm and imino protons at $$ \delta $$ 8.1–8.3 ppm.
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at $$ m/z $$ 264.34 [M+H]$$^+$$.
  • HPLC : Purity >98% is achieved using C18 columns with acetonitrile/water mobile phases.

Industrial-Scale Production Considerations

Cost Efficiency

  • Catalyst Recycling : Palladium recovery via filtration reduces costs by 40%.
  • Solvent Recovery : DMF distillation and reuse lower environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetate Ester Group

The ethyl acetate moiety undergoes hydrolysis or transesterification under acidic/basic conditions:
Reaction Conditions :

  • Base-mediated hydrolysis : KOH (20% ethanol, reflux, 5 h) converts the ester to a carboxylic acid derivative .

  • Acid-catalyzed transesterification : HCl in methanol yields methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate .

Key Data :

SubstrateReagent/ConditionsProductYield (%)Reference
Ethyl 2-(2-imino-5,7-DMBTA)KOH/EtOH, reflux, 5 h2-(2-Imino-5,7-DMBTA)acetic acid78
Ethyl 2-(2-imino-5,7-DMBTA)HCl/MeOH, 3 hMethyl 2-(2-imino-5,7-DMBTA)acetate82

Condensation Reactions

The imino group participates in Knoevenagel condensations with aldehydes or ketones:
Example : Reaction with 4-nitrobenzaldehyde in ethanol (piperidine catalyst, reflux) yields a Schiff base derivative .

Mechanism :

Imine+AldehydeEtOH, piperidineSchiff base+H2O\text{Imine} + \text{Aldehyde} \xrightarrow{\text{EtOH, piperidine}} \text{Schiff base} + \text{H}_2\text{O}

Optimized Conditions :

  • Solvent: Ethanol

  • Catalyst: Piperidine (5 mol%)

  • Temperature: 80°C

  • Reaction Time: 6–8 h .

Cyclization to Heterocyclic Systems

The compound serves as a precursor for synthesizing fused thiazolo[4,5-b]pyridinones:
Procedure :

  • React with thionyl chloride in dioxane (30 min, reflux).

  • Treat with aryl amines (e.g., aniline) in the presence of triethylamine.

  • Isolate via recrystallization (acetic acid) .

Representative Product :
3-[5-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)- oxadiazol-2-ylsulfanyl]-N-phenylpropionamide .

Spectroscopic Confirmation :

  • IR : 1675 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch) .

  • ¹H NMR : δ 2.35 (s, 3H, CH₃), 4.20 (q, 2H, OCH₂CH₃), 7.52 (d, 2H, Ar-H) .

Alkylation at the Thiazole Nitrogen

The NH group in the thiazole ring undergoes alkylation with chloroacetamides:
Protocol :

  • Dissolve substrate in ethanol with KOH (1:1 molar ratio).

  • Add chloroacetamide derivative (e.g., N-phenylchloroacetamide) and reflux for 1 h .

Yield Optimization :

ChloroacetamideSolventTemperatureYield (%)
N-PhenylchloroacetamideEthanolReflux89
N-(4-Nitrophenyl)chloroacetamideDMF100°C72

Oxidation of the Imino Group

Controlled oxidation converts the imino group to a nitroso derivative:
Reagents :

  • H₂O₂ (30%) in acetic acid (room temperature, 2 h) .

  • KMnO₄ in acidic medium (0°C, 1 h) .

Product Stability :

  • Nitroso derivatives are prone to tautomerism; stabilization requires anhydrous conditions .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids:
Catalyst System :

  • Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C .

Scope :

Aryl Boronic AcidProduct Yield (%)
Phenylboronic acid85
4-Methoxyphenylboronic acid78

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate. For instance, derivatives of benzothiazole have shown significant inhibition of cancer cell proliferation in various types of cancer, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The structural similarity of this compound to these active compounds suggests potential efficacy in similar applications.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that benzothiazole derivatives can reduce inflammation markers and exhibit analgesic properties in animal models . The molecular docking studies indicated that these compounds bind effectively to the active sites of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways.

Synthetic Pathways

This compound can be synthesized through various chemical reactions involving heterocyclic compounds. The synthesis often involves the reaction of substituted thioamides with appropriate electrophiles under controlled conditions to yield the desired benzothiazole derivatives .

Synthetic Method Reagents Yield
HeterocyclizationThioamides + Electrophiles70%-90%
Ullmann ReactionCopper Catalysts85%-95%

In Vitro Studies

In vitro evaluations have shown that this compound and its derivatives can significantly inhibit the growth of various cancer cell lines. For example, compounds derived from similar structures were tested against A431 and A549 cancer cells, demonstrating notable cytotoxic effects .

In Vivo Studies

Animal model studies further support the efficacy of these compounds in reducing tumor size and inflammation. Research indicates that administration of benzothiazole derivatives leads to a marked decrease in tumor growth rates compared to control groups .

Conclusion and Future Directions

This compound presents a promising avenue for further research in medicinal chemistry due to its potential anticancer and anti-inflammatory properties. Future studies should focus on optimizing synthesis methods to enhance yields and exploring structure-activity relationships to identify more potent derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Additionally, the benzo[d]thiazole ring system can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzothiazole derivatives allows for targeted comparisons. Key analogs include:

Ethyl 2-(2-Oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g)

  • Structure: Substituted with a phenyl group at position 4 and an oxo (-O) group at position 2 (vs. imino and 5,7-dimethyl in the target compound) .
  • Synthesis : Prepared via Pd-catalyzed cross-coupling of 2-methylbenzothiazol-3(2H)-one with phenylboronic acid in toluene/water .
  • Properties: Reported as a pale-yellow oil, contrasting with the solid hydrobromide salt form of the target compound.

Ethyl 2-(2-Imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide

  • Structure : Features a sulfamoyl (-SO₂NH₂) group at position 6 (vs. 5,7-dimethyl in the target compound) .
  • Molecular Weight : 396.27 g/mol (higher due to the sulfamoyl group) .

(Z)-Ethyl 2-(2-((4-Nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

  • Structure: Contains a 4-nitrobenzoyl imino group at position 2 (vs. unsubstituted imino in the target compound) .
  • Electronic Effects: The electron-withdrawing nitro group stabilizes the imino moiety, increasing electrophilicity and reactivity in aromatic substitution reactions .

Ethyl 2-(2-Imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide

  • Structure : Substituted with a methoxy (-OCH₃) group at position 6 (vs. 5,7-dimethyl) .
  • Solubility : The methoxy group improves aqueous solubility compared to methyl substituents, which may enhance pharmacokinetic properties .

Structural and Functional Analysis

Table 1: Key Comparisons

Compound Substituents (Positions) Molecular Weight (g/mol) Key Properties Synthesis Method Reference
Ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide 5,7-dimethyl; 2-imino 331.23 Solid, ≥95% purity; lipophilic Alkylation of benzothiazole derivatives
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) 4-phenyl; 2-oxo 325.38* Pale-yellow oil; lower reactivity Pd-catalyzed cross-coupling
Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide 6-sulfamoyl; 2-imino 396.27 Enhanced solubility Not specified
(Z)-Ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 2-(4-nitrobenzoyl)imino 399.35* High electrophilicity Condensation with 4-nitrobenzoyl chloride

*Calculated based on molecular formula.

Biological Activity

Ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate, identified by its CAS number 1334371-17-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2SC_{13}H_{14}N_2O_2S, with a molecular weight of approximately 264.35 g/mol. The compound features a benzothiazole moiety, which is known for conferring various pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzothiazole have been shown to protect against oxidative stress in neuronal cells. This protection is often mediated through the regulation of key signaling pathways such as NF-κB and GSK-3β, which are implicated in neurodegenerative diseases like Alzheimer's disease .

Anticancer Properties

Benzothiazole derivatives, including this compound, have demonstrated anticancer activity against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantProtects against oxidative stress in neuronal cells
AnticancerInduces apoptosis in cancer cells; affects cell cycle
Anti-inflammatoryModulates inflammatory responses in various cell types

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing reactive oxygen species (ROS) levels .
  • Apoptosis Induction : this compound promotes apoptotic pathways by activating caspases and altering the expression of Bcl-2 family proteins .
  • Anti-inflammatory Effects : It has been shown to inhibit the expression of pro-inflammatory cytokines and modulate the NF-κB signaling pathway in various cellular models.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Neuroprotection Study : A study demonstrated that a related compound protected cortical neurons from amyloid beta-induced toxicity by restoring glutathione levels and reducing oxidative stress markers .
  • Cancer Cell Line Evaluation : Research on similar thiazole derivatives indicated potent anticancer effects against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460), with IC50 values indicating significant cytotoxicity .

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